molecular formula C16H26ClNO3 B569909 Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride CAS No. 273398-39-3

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride

Cat. No.: B569909
CAS No.: 273398-39-3
M. Wt: 315.838
InChI Key: AYUBUCOVRQQXPD-FNIUFUSKSA-N
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Description

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride (CAS 273398-39-3) is a tramadol derivative characterized by a hydroxyl group substitution at the 4-position of the cyclohexane ring in its structure. Tramadol hydrochloride itself is a synthetic opioid analgesic with a dual mechanism of action: weak μ-opioid receptor agonism and inhibition of norepinephrine/serotonin reuptake . The parent compound, tramadol, exists as a racemic mixture of (±)-cis enantiomers, with the (+)-cis isomer being pharmacologically active at opioid receptors . The addition of a hydroxyl group to the cyclohexyl moiety in this compound likely modifies its physicochemical properties, receptor binding affinity, and metabolic stability compared to tramadol and other analogs.

Properties

CAS No.

273398-39-3

Molecular Formula

C16H26ClNO3

Molecular Weight

315.838

IUPAC Name

(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride

InChI

InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1

InChI Key

AYUBUCOVRQQXPD-FNIUFUSKSA-N

SMILES

CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl

Synonyms

(1R,2R,4S)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)-1,4-cyclohexanediol Hydrochloride

Origin of Product

United States

Preparation Methods

Mannich Base and Grignard Reaction Approach

The foundational synthesis of Tramadol derivatives, as detailed in patent WO1999003820A1, provides a scaffold for producing Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride. The process involves three critical stages:

1.1.1 Mannich Hydrochloride Formation
Cyclohexanone reacts with paraformaldehyde and diethylamine hydrochloride under acidic conditions to form dimethylaminomethyl-cyclohexanone hydrochloride. For the 4-hydroxy variant, 4-hydroxycyclohexanone may replace cyclohexanone, necessitating hydroxyl group protection (e.g., silylation) to prevent side reactions during Mannich base formation.

1.1.2 Grignard Reagent Coupling
The Mannich base is liberated using sodium hydroxide in a toluene/methyl t-butyl ether/water system and reacted with a Grignard reagent derived from 3-bromoanisole. This step constructs the 3-methoxyphenyl moiety while retaining the cyclohexanol framework. Introducing the 4-hydroxy group at this stage requires precise regiocontrol, potentially via directed ortho-metalation or hydroxyl-directed Grignard addition.

1.1.3 Hydroxylation and Salt Formation
Post-Grignard reaction, the intermediate undergoes hydroxylation at the cyclohexane 4-position. Oxidizing agents like tert-butyl hydroperoxide or enzymatic systems (e.g., cytochrome P450 mimics) achieve this transformation. Subsequent acidification with hydrochloric acid yields the hydrochloride salt.

Post-Synthetic Hydroxylation of Tramadol

An alternative route modifies preformed Tramadol through late-stage hydroxylation:

  • Substrate Preparation : Tramadol hydrochloride is dissolved in a polar aprotic solvent (e.g., DMF).

  • Hydroxylation : Catalytic manganese(III) acetate or iron(II) sulfate with hydrogen peroxide introduces the 4-hydroxy group via radical-mediated C–H activation.

  • Workup : The product is extracted into ethyl acetate, washed, and concentrated.

  • Salt Formation : Treatment with HCl gas in ethanol precipitates this compound.

Industrial Production Methods

Large-scale synthesis prioritizes yield, purity, and cost-efficiency. Key adaptations include:

2.1 Continuous Flow Reactors

  • Mannich Reaction : Conducted in a tubular reactor at 30–40°C with residence time ≤15 minutes, enhancing throughput.

  • Grignard Coupling : A segmented flow system prevents exothermic runaway, maintaining temperatures at 50–60°C.

2.2 Crystallization Optimization

  • Hydrate Isolation : The cis-Tramadol base hydrate intermediate is recrystallized from ethyl acetate at −5°C, achieving >99% purity.

  • Salt Precipitation : Hydrochloride formation employs antisolvent crystallization (e.g., adding MTBE to ethanol solutions), yielding particles with uniform size distribution.

Reaction Optimization and Yield Considerations

Critical Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature50–60°C (Grignard)±15% yield
pH during Acidification0–1 (HCl addition)Prevents hydrolysis
Solvent PolarityEthyl acetate (ε = 6.0)Enhances crystal purity

Catalytic Enhancements

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves interfacial contact in biphasic Mannich reactions, boosting yields by 20%.

  • Enzymatic Hydroxylation : Recombinant E. coli expressing CYP2D6 introduces the 4-hydroxy group with 85% regioselectivity, reducing chemical waste.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Mannich-Grignard RouteHigh stereocontrol, scalableRequires hydroxyl protection
Post-Synthetic OxidationUtilizes commercial TramadolLower regioselectivity (∼70%)
Enzymatic HydroxylationEco-friendly, mild conditionsHigh enzyme cost

The Mannich-Grignard method remains predominant in industrial settings due to its robustness, whereas enzymatic approaches gain traction in green chemistry contexts.

Quality Control and Analytical Characterization

5.1 Purity Assessment

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 60:40 acetonitrile/0.1% trifluoroacetic acid, flow rate 1.0 mL/min. Retention time: 8.2 min.

  • NMR : 1^1H NMR (400 MHz, DMSO-d6): δ 1.45–1.65 (m, cyclohexyl CH2), 3.15 (s, N(CH3)2), 4.10 (br s, OH).

5.2 Stability Profiling

  • Thermal Degradation : TGA shows decomposition onset at 210°C, necessitating storage below 25°C.

  • Photostability : UV irradiation (320 nm) induces <5% degradation over 48 hours when shielded in amber glass .

Chemical Reactions Analysis

Types of Reactions

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Analgesic Properties

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride exhibits significant analgesic properties similar to those of tramadol. It acts primarily as a centrally acting opioid agonist while also inhibiting the reuptake of serotonin and norepinephrine, which enhances its pain-relieving effects. Studies have shown that this compound can effectively manage moderate to severe pain, making it valuable in clinical settings.

Key Findings:

  • A multicenter retrospective study indicated that tramadol hydrochloride, from which this compound is derived, resulted in a 37.7% incidence of side effects among patients with chronic low back pain, yet demonstrated significant pain reduction after four weeks of treatment .
  • The compound's dual mechanism of action contributes to its efficacy in pain management, particularly in patients who may not respond well to traditional opioids .

Case Studies

  • Chronic Pain Management :
    • In a study involving patients with chronic low back pain, tramadol hydrochloride was administered, leading to significant reductions in visual analog scale (VAS) scores for pain after four weeks. Side effects included nausea and drowsiness but were manageable .
  • Postoperative Analgesia :
    • Research has shown that tramadol can be effectively used for postoperative pain management, providing adequate analgesia when administered via various routes including intramuscular and intravenous .

Comparative Analysis of Dosage Forms

Route of Administration Cmax (μg/L) Tmax (hours) Bioavailability (%)
Oral3001.6-1.975
Intramuscular1660.75Nearly 100
Rectal2943.377

This table illustrates the pharmacokinetics of tramadol hydrochloride, highlighting how different administration routes affect peak plasma concentrations and bioavailability.

Metabolic Pathways

This compound undergoes extensive metabolism primarily via cytochrome P450 enzymes. The major metabolic pathways include:

  • O-demethylation
  • N-demethylation
  • Cyclohexyl oxidation
  • Conjugation with glucuronides and sulfates

These pathways lead to various metabolites, some of which retain analgesic properties while others may contribute to side effects such as seizures or serotonin syndrome when combined with other serotonergic drugs .

Safety Considerations

The safety profile of this compound is crucial for its application in clinical settings. While it is generally well-tolerated, potential side effects include:

  • Drowsiness
  • Nausea
  • Constipation
  • Risk of seizures at higher doses

Monitoring is recommended for patients with a history of seizures or those taking other medications that affect serotonin levels .

Mechanism of Action

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Tramadol Hydrochloride
  • Structure: rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .
  • Key Features: Methoxy group at the 3-position of the phenyl ring. Cis configuration of the cyclohexanol ring .
  • Pharmacology: μ-opioid receptor binding (Ki = 2.1 µM) . Norepinephrine reuptake inhibition (Ki = 0.79 µM) and serotonin reuptake inhibition (Ki = 0.99 µM) . ED50 values in rodent models: 1.9 mg/kg (abdominal constriction) to 33.1 mg/kg (hot-plate test) .
O-Desmethyl Tramadol (Metabolite M1)
  • Structure : Lacks the methoxy group on the phenyl ring, replaced by a hydroxyl group .
  • Key Differences: Increased μ-opioid receptor affinity due to phenolic hydroxyl group . Higher analgesic potency but reduced antitussive activity compared to tramadol .
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride
  • Structure : Hydroxyl group at the 4-position of the cyclohexane ring (vs. tramadol’s unsubstituted cyclohexane) .
  • Possible modulation of opioid receptor binding or monoamine uptake inhibition. May represent a metabolic intermediate, as tramadol undergoes cyclohexyl oxidation to form hydroxycyclohexyl metabolites (e.g., M32) .

Pharmacological and Metabolic Comparison

Compound Receptor Affinity (Ki, µM) Monoamine Reuptake Inhibition (Ki, µM) Key Metabolic Pathways
Tramadol HCl μ: 2.1; δ: 57.6; κ: 42.7 NE: 0.79; 5-HT: 0.99 O-demethylation, N-demethylation, cyclohexyl oxidation
O-Desmethyl Tramadol (M1) μ: Higher than tramadol NE/5-HT: Similar to tramadol Glucuronidation, sulfation
Rac-4-Hydroxycyclohexyl Tramadol HCl* Not reported (NR) NR Likely Phase I oxidation and conjugation

*Inferred based on structural similarity.

Key Findings:

Receptor Binding: Tramadol’s low μ-affinity is enhanced in O-desmethyl derivatives due to phenolic hydroxyl groups .

Metabolism: Tramadol undergoes extensive hepatic metabolism, producing 24 metabolites, including hydroxycyclohexyl derivatives . Rac-4-Hydroxycyclohexyl may be a minor metabolite or synthetic analog with altered clearance.

Dual Mechanism: Unlike pure opioids (e.g., morphine), tramadol’s non-opioid monoamine reuptake inhibition contributes to analgesia . Structural modifications in Rac-4-Hydroxycyclohexyl may shift this balance.

Clinical and Regulatory Considerations

  • Rac-4-Hydroxycyclohexyl Tramadol HCl: Limited data on pharmacokinetics or toxicity. Regulatory status remains undefined, though it may fall under analog provisions depending on activity .

Biological Activity

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a significant metabolite of Tramadol, an opioid analgesic widely used for pain management. This compound exhibits unique biological activities that differentiate it from its parent compound, influencing its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C16H25NO3HClC_{16}H_{25}NO_3\cdot HCl and a molar mass of approximately 315.84 g/mol. The structural modification includes a hydroxyl group on the cyclohexyl ring, which is crucial for its biological activity. This modification enhances its binding affinity to various receptors, particularly in the central nervous system (CNS) .

The biological activity of this compound primarily involves:

  • Serotonin-Norepinephrine Reuptake Inhibition : Similar to Tramadol, this compound inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic effects .
  • Mu-Opioid Receptor Affinity : It also demonstrates affinity for mu-opioid receptors, which are critical for pain relief .

These mechanisms suggest that this compound may provide effective analgesia while potentially offering a different side effect profile compared to traditional opioids.

Pharmacokinetics

This compound undergoes extensive metabolism, primarily through cytochrome P450 enzymes. The pharmacokinetic profile indicates rapid absorption and distribution within the body, with renal excretion being the primary route for elimination .

Comparative Analysis with Other Compounds

The following table summarizes the structural features and unique properties of this compound compared to other related compounds:

Compound NameStructural FeaturesUnique Properties
Tramadol Parent compound; dual-action analgesicActs on mu-opioid receptors and inhibits reuptake
O-desmethyltramadol Active metabolite of TramadolIncreased potency at mu-opioid receptors
Tapentadol Similar mechanism; norepinephrine inhibitionLess potential for abuse due to dual action
Codeine Naturally occurring opioidPrimarily converted to morphine for analgesic effect
Hydrocodone Semi-synthetic opioidStronger analgesic effects; higher abuse potential

This compound's unique hydroxyl group may confer different pharmacological profiles, potentially enhancing therapeutic applications while mitigating some adverse effects associated with traditional opioids .

Clinical Applications and Case Studies

Research into this compound has highlighted its potential in various clinical settings:

  • Pain Management : Studies indicate that this compound may enhance analgesic efficacy in patients experiencing moderate to severe pain while possibly reducing side effects associated with conventional opioid treatments .
  • Urinary Incontinence : Preliminary investigations suggest that it may also play a role in managing urinary incontinence, although further clinical trials are needed to establish efficacy and safety .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride in pharmaceutical formulations?

  • Methodology : Reverse-phase HPLC with UV detection (270 nm) is widely used. The mobile phase typically combines acetonitrile and a trifluoroacetic acid solution (30:70 v/v) on a C18 column (4.6 mm × 25 cm, 5 µm). System suitability requires resolution ≥2.0 between Tramadol and its related compounds (e.g., impurities like cyclohexene derivatives) .
  • Critical Parameters : Column temperature (25°C), flow rate (1 mL/min), and injection volume (20 µL) must be standardized to ensure reproducibility .

Q. How are impurities such as cyclohexene derivatives identified and quantified in this compound samples?

  • Methodology : Impurity profiling uses HPLC with reference standards (e.g., USP Tramadol Related Compound A RS). Relative response factors (RRFs) are applied to adjust for differences in UV absorption between impurities and the parent compound .
  • Validation : Limits for unspecified impurities are set at ≤0.1% per ICH guidelines, with structural confirmation via LC-MS if thresholds are exceeded .

Q. What stability-indicating assays are appropriate for evaluating this compound under stress conditions?

  • Methodology : Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) followed by HPLC-UV analysis. Acceptance criteria include ≥90% recovery of the intact compound and resolution of degradation products .
  • Storage Recommendations : Store in airtight containers at controlled room temperature (20–25°C) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can co-eluting impurities be resolved in chromatographic analyses of this compound?

  • Method Optimization : Adjust gradient elution (e.g., increasing acetonitrile from 30% to 50% over 15 minutes) or switch to UPLC with sub-2 µm particles for enhanced resolution .
  • Alternative Detectors : Employ diode-array detection (DAD) to differentiate overlapping peaks via spectral deconvolution .

Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in oral formulations?

  • Study Design : Randomized crossover trials with washout periods to assess bioavailability. Use non-compartmental analysis (NCA) in WinNonlin® to calculate Cmax, Tmax, and AUC0–∞ .
  • Statistical Considerations : Apply ANOVA with post-hoc Tukey tests to compare formulation performance (e.g., disintegration time vs. drug release profile) .

Q. How should researchers address contradictions in stability data between accelerated and long-term studies?

  • Root-Cause Analysis : Investigate excipient interactions (e.g., crospovidone-induced hydrolysis) using Arrhenius modeling to extrapolate shelf-life. Confirm findings with real-time stability data .
  • Mitigation Strategies : Replace reactive excipients (e.g., sorbitol) with inert alternatives like microcrystalline cellulose .

Q. What strategies improve the sensitivity of tramadol metabolite detection in biological matrices?

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate metabolites from plasma. Derivatize metabolites (e.g., O-desmethyltramadol) for enhanced MS ionization .
  • Advanced Detection : LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 264→58 for Tramadol) to achieve limits of quantification (LOQ) <1 ng/mL .

Methodological Notes

  • Data Contradictions : When HPLC and UV spectral data conflict (e.g., peak purity vs. absorption maxima), cross-validate with orthogonal methods like NMR or IR spectroscopy .
  • Regulatory Compliance : Adhere to USP monographs for impurity limits and dissolution testing (e.g., Test 1 for extended-release tablets) .

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